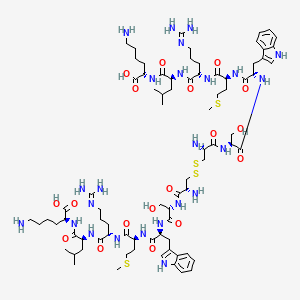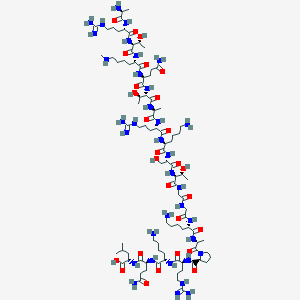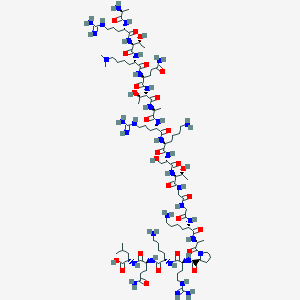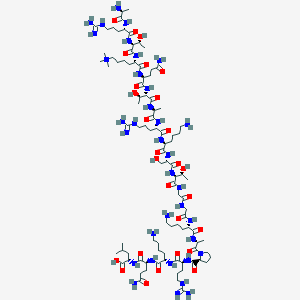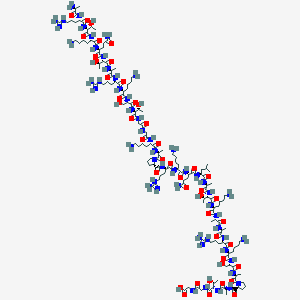
ProTx-II-Biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ProTx-II (Protoxin-II) is a toxin that was originally isolated from Thrixopelma pruriens (Peruvian green velvet tarantula).ProTx-II inhibits both tetrodotoxin-sensitive and tetrodotoxin-resistant channels. ProTx-II inhibits activation by shifting the voltage-dependence of channel activation to more positive potentials. ProTx-II potently inhibits all sodium channel subtypes tested (Nav1.2/SCN2A, Nav1.5/SCN5A, Nav1.7/SCN9A, and Nav1.8/SCN10A). It is approximately 15-fold more potent on Nav1.7/SCN9A than on Nav1.5/SCN5A channels and acts on Cav3.1/CACNA1G and interacts more weakly with the related T-Type channel Cav3.2/CACNA1H but potently inhibits the L-type calcium channel Cav1.2/CACNA1C. ProTx-II also binds to phospholipids. ProTx-II, a selective inhibitor of Nav1.7 sodium channels, blocks action potential propagation in nociceptors.
Aplicaciones Científicas De Investigación
1. Cancer Therapy Enhancement
ProTx-II-Biotin, when employed in a targeted delivery system as Biotin-ss-CPT, shows a promising avenue for enhancing the efficacy of cancer therapy. This system, comprising a cancer-targeted moiety (biotin), a cleavable disulfide linker, and the active drug CPT, exhibits potent effects on cancer cell migration and apoptosis. The biotinylation and bioresponsive functionalization of anticancer drugs, as demonstrated by this system, are poised to be instrumental in the development of next-generation cancer therapeutics, offering heightened targeting effects, improved biocompatibility, and reduced toxic side effects (Liang et al., 2018).
2. Targeted Drug Delivery
ProTx-II-Biotin is integral in the development of targeted drug delivery systems. Specifically, biotin molecules have been used as targeting moieties in such systems against tumors. For instance, a study utilized human serum albumin (HSA) as a carrier where methotrexate (MTX) molecules were conjugated to HSA, and biotin molecules were then attached to the surface of MTX-HSA nanoparticles. These biotin-targeted MTX-HSA nanoparticles demonstrated stronger antitumor activity compared to non-targeted counterparts, significantly reducing tumor volume and improving the survival rate of tumor-bearing mice (Taheri et al., 2011).
3. Interaction with Voltage-gated Sodium Channels
ProTx-II, a component of ProTx-II-Biotin, interacts with lipid membranes, which is a prerequisite for its inhibition of the human voltage-gated sodium channel NaV1.7. This channel is reported to be involved in nociception, and ProTx-II's inhibitory action is attributed to its binding to the membrane-embedded voltage sensor domain of hNaV1.7. The study suggests a model where ProTx-II's hydrophobic surface anchors the molecule at the cell surface, optimizing its interaction with the voltage sensor domain and highlighting its potential as a pain therapeutic (Henriques et al., 2016).
4. Modulation of Sodium Channel Gating
Further elucidating ProTx-II's interaction with sodium channels, research indicates that ProTx-II impedes the movement of sodium channel voltage sensors and reduces maximum activation of sodium conductance. This toxin's mechanism involves binding to the extracellular end of the S4 voltage sensors of ion channels, thus trapping the domain II voltage sensor in its resting state and inhibiting channel activation. This offers insights into the molecular workings of voltage-gated sodium channels and the potential therapeutic applications of ProTx-II in conditions like hypertension (Sokolov et al., 2008).
Propiedades
Fórmula molecular |
C178H254N48O43S9 |
|---|---|
Peso molecular |
4052.74 Da |
Apariencia |
White lyophilized solidPurity rate: > 95 %AA sequence: Biotin-Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Ser-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Met-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Leu-Trp-OHDisulfide bonds: Cys2-Cys16, Cys9-Cys21 and Cys15-Cys25Length (aa): 30 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



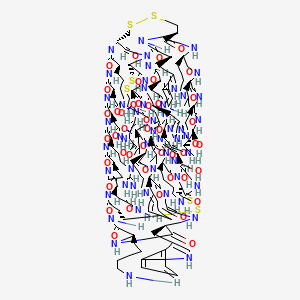
![[Pro3]-GIP (Rat)](/img/structure/B1151268.png)
